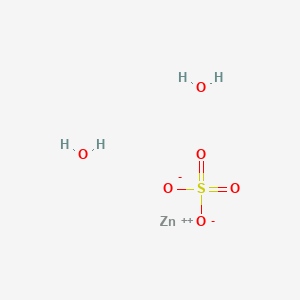

Zinc sulfate, dihydrate

Description

Structure

2D Structure

Properties

CAS No. |

80867-26-1 |

|---|---|

Molecular Formula |

H4O6SZn |

Molecular Weight |

197.5 g/mol |

IUPAC Name |

zinc;sulfate;dihydrate |

InChI |

InChI=1S/H2O4S.2H2O.Zn/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/q;;;+2/p-2 |

InChI Key |

ZHNNHZFCTWXJND-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Chemical and Physical Properties of Zinc Sulfate, Dihydrate

The chemical and physical characteristics of zinc sulfate (B86663) dihydrate are foundational to its application in research and synthesis.

Table 1: Chemical Properties of Zinc Sulfate, Dihydrate

| Property | Value |

|---|---|

| Chemical Formula | ZnSO₄·2H₂O ontosight.ai |

| Molecular Weight | 197.50 g/mol samaterials.com |

| Composition | Composed of one zinc cation (Zn²⁺), one sulfate anion (SO₄²⁻), and two water molecules of crystallization. ontosight.ai |

| Reactivity | Reacts with alkali solutions to form zinc hydroxide (B78521) precipitate and with barium salts to produce barium sulfate precipitate. crownchampion.com |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White crystalline solid. ontosight.ai |

| Density | 3.54 g/cm³ (Note: This value is often cited for the anhydrous form but may be listed for hydrates). ontosight.ai |

| Solubility | Highly soluble in water (approx. 570 g/L at 25°C for the dihydrate). ontosight.ai Slightly soluble in ethanol (B145695) and glycerol (B35011). crownchampion.com |

| Odor | Odorless. testbook.com |

Advanced Spectroscopic and Structural Characterization of Zinc Sulfate Hydrates

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) Analysis

X-ray diffraction is a fundamental technique for the structural analysis of crystalline materials. It provides detailed information about the atomic arrangement, crystal structure, and phase purity of a sample.

Powder X-ray diffraction (PXRD) is instrumental in identifying the specific crystalline phases of zinc sulfate (B86663) hydrates and monitoring transformations between them, such as during dehydration. Studies on the thermal dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) reveal a multi-step process. The generally accepted dehydration sequence proceeds from the heptahydrate to the hexahydrate, then to a tetrahydrate, and finally to the monohydrate before becoming anhydrous (7 → 6 → 4 → 1 → 0). mdpi.comresearchgate.netscilit.com

The identification of pure phases is confirmed by comparing the experimental PXRD patterns with standard patterns from crystallographic databases. For instance, macroscopic thermogravimetric analysis combined with PXRD has been used to prepare and confirm the purity of ZnSO₄·7H₂O, ZnSO₄·6H₂O, and ZnSO₄·H₂O. mdpi.comresearchgate.net However, in these dehydration sequences, zinc sulfate dihydrate (ZnSO₄·2H₂O) is not typically observed as a stable or isolable intermediate phase. mdpi.comresearchgate.net While some chemical databases list zinc sulfate dihydrate as an unstable hydrate (B1144303), detailed experimental XRD data for this specific phase is notably absent in the scientific literature. nih.govnih.gov

It is important to distinguish the simple inorganic salt ZnSO₄·2H₂O from more complex basic zinc sulfate hydrates, such as Zn₄(OH)₆SO₄·2–2.25H₂O, which has been synthesized and structurally characterized by single-crystal XRD. This complex salt crystallizes in a trigonal system and consists of alternating hydroxide (B78521) and aqueous interlayer sheets, a structure fundamentally different from a simple hydrate. mdpi.comresearchgate.net

Lattice parameter refinement is a process where the dimensions of the unit cell of a crystal are accurately determined from its diffraction pattern. This data is crucial for structural elucidation. While specific, experimentally verified lattice parameters for zinc sulfate dihydrate are not available in the cited literature, the parameters for other common hydrates have been well-established. These provide a comparative framework and highlight the structural changes that occur with varying degrees of hydration.

| Compound | Crystal System | Lattice Parameters |

|---|---|---|

| ZnSO₄·7H₂O | Orthorhombic | a = 11.82 Å, b = 12.08 Å, c = 6.82 Å |

| ZnSO₄·6H₂O | Monoclinic | a = 10.02 Å, b = 7.22 Å, c = 24.22 Å, β = 107.2° |

| ZnSO₄·4H₂O | Monoclinic | a = 7.64 Å, b = 8.62 Å, c = 10.32 Å, β = 123.6° |

| ZnSO₄·H₂O | Monoclinic | a = 7.56 Å, b = 7.63 Å, c = 8.60 Å, β = 119.8° |

| ZnSO₄ (Anhydrous) | Orthorhombic | a = 4.77 Å, b = 8.58 Å, c = 6.72 Å |

| ZnSO₄·2H₂O | Not Available | Not Available |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive methods for probing the molecular vibrations within a crystal. They are particularly sensitive to the presence of water molecules and the local environment of the sulfate ions, making them ideal for distinguishing between different hydrates.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The FTIR spectra of zinc sulfate hydrates are characterized by distinct bands corresponding to the vibrations of the water molecules and the sulfate anions. researchgate.net

Water Vibrations: Broad absorption bands in the region of 3000–3600 cm⁻¹ are attributed to the O-H stretching modes of the water molecules. A band around 1648-1657 cm⁻¹ corresponds to the H-O-H bending vibration. researchgate.net

Sulfate Vibrations: The vibrations of the sulfate (SO₄²⁻) group appear at lower frequencies, typically around 1100 cm⁻¹ (asymmetric stretching, ν₃) and 612 cm⁻¹ (bending, ν₄). researchgate.net

The positions of these bands, particularly the ν₃ sulfate stretch, are sensitive to the degree of hydration. For example, in the dehydration sequence of the heptahydrate, the main ν₃ band shifts from 1053 cm⁻¹ in ZnSO₄·7H₂O and ZnSO₄·6H₂O to 1063 cm⁻¹ in a tetrahydrate-rich sample, and further to 1082 cm⁻¹ in ZnSO₄·H₂O. mdpi.com This shift reflects changes in the crystal structure and the coordination environment of the sulfate ion as water is removed. mdpi.com An isolated FTIR spectrum specifically for zinc sulfate dihydrate is not reported in these studies.

| Compound | ν₃ (SO₄²⁻) | δ-OH (H₂O Bending) |

|---|---|---|

| ZnSO₄·7H₂O | 1053 | ~1640 |

| ZnSO₄·6H₂O | 1053 | ~1640 |

| ZnSO₄·4H₂O* | 1063 | ~1640 |

| ZnSO₄·H₂O | 1082 | Absent |

| Anhydrous ZnSO₄ | 1050 | Absent |

*Sample with high purity of the tetrahydrate phase.

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that cause a change in polarizability. It is highly effective for studying both the internal vibrations of the sulfate ion and the low-frequency lattice vibrations involving the zinc-oxygen and water librational modes.

The most intense Raman band for the sulfate ion is its symmetric stretching vibration (ν₁), which appears as a sharp peak. The position of this peak is a clear indicator of the hydrate form. For example, the ν₁ band is at 983 cm⁻¹ for ZnSO₄·7H₂O, shifting to 991 cm⁻¹ for ZnSO₄·4H₂O, and up to 1020 cm⁻¹ for ZnSO₄·H₂O. mdpi.com

Low-frequency Raman spectroscopy (below 300 cm⁻¹) is especially useful for distinguishing between different hydrates as it probes the external lattice modes, which are unique to each crystal structure. mdpi.com Each hydrate exhibits a distinct fingerprint in this region. As with FTIR, specific Raman data for pure zinc sulfate dihydrate is not available in the cited literature.

| Compound | ν₁ (SO₄²⁻) | Low-Frequency Lattice Modes |

|---|---|---|

| ZnSO₄·7H₂O | 983 | 59, 69, 107, 127, 193, 220, 238 |

| ZnSO₄·6H₂O | 982 | 66, 96, 111, 133, 221, 236 |

| ZnSO₄·4H₂O | 991 | 52, 78, 102, 126, 149, 178, 221, 277 |

| ZnSO₄·H₂O | 1020 | 112, 171, 218, 278 |

| Anhydrous ZnSO₄ | 1040 | 95, 139, 184 |

Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique that probes low-frequency vibrational modes (typically 0.1-10 THz, or ~3-333 cm⁻¹), such as lattice phonons and intermolecular vibrations of hydrogen-bonded networks. This makes it exceptionally sensitive to the hydration state of crystalline materials. mdpi.com

Research has demonstrated that THz-TDS can be used as a non-contact method to characterize zinc sulfate hydrates with different water contents. The THz spectra of the anhydrous form and various crystalline hydrates exhibit significant and distinct differences, allowing for their unambiguous identification. mdpi.com This technique is effective for monitoring the thermal dehydration process of hydrates in real-time. While THz-TDS has been established as a powerful tool for discriminating between the known hydrates of zinc sulfate, specific absorption spectra for the dihydrate form have not been reported.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the dehydration and decomposition behavior of zinc sulfate hydrates. These methods provide quantitative information about mass changes, thermal events, and the nature of evolved volatile products as a function of temperature.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated, cooled, or held at a constant temperature. For zinc sulfate hydrates, TGA is primarily employed to study the distinct stages of dehydration.

The dehydration of zinc sulfate heptahydrate (ZnSO₄·7H₂O) to anhydrous zinc sulfate (ZnSO₄) is a multi-step process. A typical TGA curve for ZnSO₄·7H₂O shows a significant mass loss corresponding to the removal of water molecules. For instance, the complete dehydration of ZnSO₄·7H₂O to ZnO results in a theoretical mass loss of 38.75%. rsc.org TGA experiments have shown that this dehydration occurs in discrete steps.

Microscopic TGA, with a controlled heating rate, reveals the complexity of the dehydration process. For example, a study using a heating rate of 10 K·min⁻¹ showed a two-stage dehydration for ZnSO₄·7H₂O in the range of 25–400 °C. mdpi.com The initial stage, occurring below 200 °C, corresponds to the loss of six water molecules, transforming the heptahydrate to the monohydrate (ZnSO₄·H₂O). mdpi.com This step accounts for a substantial portion of the total mass loss. The second stage, observed between 200–400 °C, involves the removal of the final water molecule to form anhydrous ZnSO₄. mdpi.com

The dehydration of zinc sulfate monohydrate (ZnSO₄·H₂O) itself is a distinct process. TGA studies on ZnSO₄·H₂O show that the removal of this single water molecule typically occurs at higher temperatures, generally between 250–300 °C under an inert atmosphere. mdpi.com Following dehydration, the anhydrous ZnSO₄ undergoes further decomposition at much higher temperatures, typically between 700–930 °C, forming zinc oxide (ZnO) and releasing sulfur oxides. mdpi.com

It is important to note that the specific temperatures and the resolution of the dehydration steps can be influenced by experimental conditions such as heating rate and atmosphere. Slower heating rates can sometimes allow for the identification of intermediate hydrate phases, such as ZnSO₄·6H₂O and ZnSO₄·4H₂O. mdpi.com

Table 1: TGA Dehydration Stages of Zinc Sulfate Hydrates

| Hydrate Form | Temperature Range (°C) | Dehydration Process | Observed Mass Loss (%) | Theoretical Mass Loss (%) |

| ZnSO₄·7H₂O | 25 - 200 | ZnSO₄·7H₂O → ZnSO₄·H₂O + 6H₂O | ~37.1 | 37.6 |

| ZnSO₄·7H₂O | 200 - 400 | ZnSO₄·H₂O → ZnSO₄ + H₂O | ~7.6 | 6.3 |

| ZnSO₄·H₂O | 250 - 300 | ZnSO₄·H₂O → ZnSO₄ + H₂O | - | 10.06 |

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This technique is highly sensitive to the thermal events that a material undergoes, such as phase transitions, dehydration, and decomposition. These events are indicated by endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve.

In the study of zinc sulfate hydrates, DTA is used to identify the temperatures at which dehydration and other transformations occur. For zinc sulfate hexahydrate (ZnSO₄·6H₂O), DTA shows that dehydration begins around 60°C and is most intense at approximately 85°C, as indicated by a strong endothermic peak. journals.co.za The entire dehydration process to the anhydrous form is completed by about 290°C. journals.co.za

When analyzing zinc sulfate heptahydrate (ZnSO₄·7H₂O), DTA, in conjunction with TGA, can reveal a multi-step dehydration process. A corresponding DSC (a similar technique) curve for ZnSO₄·7H₂O shows four distinct endothermic peaks at 56, 95, 146, and 315 °C. mdpi.com These peaks suggest a four-step process: 7 → X₁ → X₂ → 1 → 0, where X₁ and X₂ are intermediate hydrate phases, later identified as ZnSO₄·6H₂O and ZnSO₄·4H₂O, respectively. mdpi.com

The thermal decomposition of related compounds, such as zinc hydroxide sulfate hydrates, has also been investigated using DTA. For example, the thermal decomposition of Zn₄(OH)₆(SO₄)·4H₂O involves successive dehydration and dehydroxylation steps, which are clearly distinguishable in the DTA curves. researchgate.net

The combination of DTA and TGA provides a comprehensive thermal profile of the material, allowing for the correlation of mass loss events with specific endothermic or exothermic processes.

Table 2: DTA Thermal Events for Zinc Sulfate Hydrates

| Hydrate Form | Peak Temperature (°C) | Thermal Event |

| ZnSO₄·6H₂O | ~85 | Intense endothermic peak (dehydration) |

| ZnSO₄·7H₂O | 56, 95, 146, 315 | Multiple endothermic peaks (stepwise dehydration) |

Data compiled from multiple sources. Peak temperatures can vary with experimental conditions.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the amount of heat required to increase the temperature of a sample compared to a reference. DSC provides quantitative information about the enthalpy changes associated with thermal transitions. torontech.comrsc.org

For zinc sulfate hydrates, DSC is used to determine the energy absorbed or released during dehydration. The dehydration process is endothermic, meaning it requires an input of energy, which is observed as a peak in the DSC curve. The area under this peak is directly proportional to the enthalpy of the transition.

In the case of zinc sulfate heptahydrate, DSC analysis reveals multiple endothermic peaks, confirming the multi-step nature of the dehydration process. mdpi.com The enthalpy associated with the hydration of anhydrous zinc sulfate is significant, making it a promising material for thermochemical heat storage. For example, the hydration of ZnSO₄·H₂O to ZnSO₄·7H₂O has a high enthalpy of hydration. researchgate.net DSC measurements have shown that for the transition from ZnSO₄·nH₂O, an enthalpy of 1298 Jg⁻¹ can be recovered, which corresponds to a significant heat of hydration. researchgate.net

The DSC curve for ZnSO₄·7H₂O shows distinct endothermic peaks that can be correlated with specific dehydration steps. For example, a study identified four separate endothermic peaks, indicating a complex dehydration pathway involving intermediate hydrates. mdpi.com This level of detail is crucial for understanding the kinetics and thermodynamics of the dehydration process.

Table 3: DSC Transition Enthalpies for Zinc Sulfate Hydration/Dehydration

| Transition | Enthalpy Change |

| Hydration of ZnSO₄·nH₂O | 1298 Jg⁻¹ |

| Hydration of ZnSO₄·6H₂O to ZnSO₄·7H₂O | –58.3 kJ/mol |

Data compiled from multiple sources. Enthalpy values are dependent on the specific transition and experimental conditions.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is a technique that identifies the chemical nature of gases and vapors evolved from a sample as it is heated. tandfonline.comresearchgate.net It is often coupled with thermogravimetric analysis (TGA-EGA-MS) to provide a complete picture of thermal decomposition processes, correlating mass loss with the specific molecules being released. researchgate.net

In the context of zinc sulfate hydrates, EGA-MS is primarily used to identify the volatile products released during thermal decomposition. During the initial heating stages, the primary evolved species is water (H₂O), corresponding to the dehydration of the hydrate. At higher temperatures, during the decomposition of anhydrous zinc sulfate, other gases such as sulfur dioxide (SO₂) and oxygen (O₂) are evolved.

For instance, in the thermal decomposition of zinc hydroxy-sulfate-hydrate minerals, which are structurally related to zinc sulfate hydrates, TG-DTA-MS analysis showed the evolution of H₂O during dehydration and dehydroxylation, followed by the release of SO₂ and O₂ at higher temperatures. researchgate.net

In studies of gels containing zinc acetate (B1210297) dihydrate used for preparing ZnO, EGA-MS has been instrumental in identifying the evolved gases during thermal treatment. Besides water, other species like acetic acid (CH₃COOH), acetone, and carbon dioxide (CO₂) were detected, providing insights into the decomposition mechanism of the precursor materials. core.ac.uk The coupling of TGA with MS allows for the quantitative analysis of these evolved gases, which is crucial for understanding the reaction pathways and kinetics. researchgate.net

Electron microscopy techniques are indispensable for visualizing the morphology, texture, and microstructure of materials at high resolution. For zinc sulfate hydrates, these methods provide critical information on how the crystal structure and surface features change during processes like dehydration and thermal decomposition.

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-magnification images of a sample's surface. It is widely used to study the morphology (shape and size) and texture of crystalline materials.

In the study of zinc sulfate hydrates, SEM has been used to observe the crystal morphology of various hydrate forms. For example, SEM images of zinc sulfate hydroxide trihydrate have revealed a hexagonal layered structure. tandfonline.com The morphology of the final product after thermal decomposition, zinc oxide (ZnO), can also be characterized by SEM. Studies have shown that the initial hexagonal structure of the precursor can deteriorate through sintering during high-temperature treatment, resulting in ZnO particles with different grain sizes, ranging from 100 to 500 nm. rsc.org

SEM is also used to monitor the microstructural changes that occur during dehydration. The transformation from a hydrated form to a less hydrated or anhydrous form can lead to changes in particle size, shape, and surface texture. For instance, the thermal transformation of zinc hydroxide sulfate hydrate to ZnO was examined using SEM, which showed the formation of highly crystalline ZnO particles. rsc.org The resulting ZnO can consist of equiaxed nanocrystals with diameters ranging from 20 to 100 nm. rsc.org

Solution-Phase Characterization

Understanding the behavior of zinc sulfate in solution is critical for many of its applications. The following sections describe key techniques used to characterize zinc sulfate in the aqueous phase.

Dielectric Relaxation Spectroscopy (DRS) is a powerful technique for studying ion hydration and association in aqueous solutions. murdoch.edu.auresearchgate.net For aqueous solutions of zinc sulfate, DRS studies at 25°C have revealed complex behavior involving multiple Debye processes. murdoch.edu.au These studies indicate the presence of free hydrated ions (Zn²⁺(aq) and SO₄²⁻(aq)) as well as solvent-shared and contact ion pairs. murdoch.edu.auuni-regensburg.de The analysis of dielectric spectra suggests that these species are strongly hydrated, although the effective hydration number decreases with increasing concentration due to ion interactions. murdoch.edu.au Interestingly, unlike some other divalent metal sulfates, significant formation of double-solvent-separated ion pairs was not observed for zinc sulfate. murdoch.edu.au

Table 4: Key Findings from Dielectric Spectroscopy of Aqueous Zinc Sulfate

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Debye Processes | Four main processes observed | Indicates presence of multiple species (free ions, ion pairs) | murdoch.edu.au |

| Ion Hydration | Free ions and ion pairs are strongly hydrated | Strong interaction between ions and water molecules | murdoch.edu.au |

| Ion Association | Evidence for solvent-shared and contact ion pairs | Formation of different types of ion pairs in solution | murdoch.edu.au |

| Double-Solvent-Separated Ion Pairs | No significant formation detected | Different ion-pairing behavior compared to other sulfates | murdoch.edu.au |

Spectrophotometry is a widely used method for the quantitative determination of zinc(II) ions in various samples. These methods typically involve the formation of a colored complex between zinc(II) and a specific chromogenic reagent, with the absorbance of the complex being proportional to the zinc concentration. scielo.brthaiscience.info

Several spectrophotometric methods have been developed for zinc determination, often utilizing azo dyes or derivatives of 8-hydroxyquinoline. scielo.brrdd.edu.iq For example, a method using 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid allows for the determination of zinc in the range of 0.05-1.0 µg/mL. scielo.br Another method, employing 2-hydroxy-5-(2-hydroxynaphthalen-1-yl) diazenyl benzoic acid, is suitable for determining zinc in the 1-18 ppm range. thaiscience.inforesearchgate.net Zinc sulfate is often used to prepare the standard stock solutions for creating calibration curves in these analyses. thaiscience.inforesearchgate.netmdpi.com The choice of reagent and reaction conditions, such as pH, is critical for achieving high sensitivity and selectivity. scielo.brrdd.edu.iq

Table 5: Comparison of Spectrophotometric Methods for Zinc(II) Determination

| Reagent | pH | Wavelength (nm) | Concentration Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Source |

|---|---|---|---|---|---|

| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid | 9.2 | 520 | 0.05-1.0 µg/mL | 3.75 x 10⁴ | scielo.br |

| 2-hydroxy-5-(2-hydroxynaphthalen-1-yl) diazenyl benzoic acid | 7 | Not Specified | 1-18 ppm | 1.516 x 10⁴ | thaiscience.inforesearchgate.net |

| [4,5-diphenyl-2-((1E)-(4-(1-(2-phenylhydrazono)ethyl)phenyl)diazenyl)-4H-imidazole] (DPHEDPI) | 7.5 | 520 | 0.5–27 ppm | 4.4 x 10² | rdd.edu.iq |

| Xylenol Orange (in presence of cetylpyridinium (B1207926) chloride) | 5.5 | 560 | Not Specified | Not Specified | mdpi.com |

Atomic Absorption Spectrometry (AAS) is a highly sensitive and selective technique for determining the concentration of specific metal elements, including zinc, in a sample. youtube.com The method involves aspirating a sample solution into a flame (flame AAS) or vaporizing it in a graphite (B72142) furnace (graphite furnace AAS), where it is atomized. nemi.govnemi.gov A light beam from a hollow-cathode lamp containing zinc is passed through the atomized sample, and the amount of light absorbed at a characteristic wavelength (typically 213.9 nm for zinc) is measured. nemi.govoiv.int

AAS can be used to determine zinc concentrations from the µg/L (ppb) to the mg/L (ppm) range. nemi.govnemi.gov The technique is robust, with few chemical interferences, although high concentrations of certain ions like magnesium can interfere in some cases. nemi.gov Standard solutions for calibration are often prepared by dissolving a known mass of zinc metal or a stable zinc salt, such as zinc sulfate, in deionized water. youtube.com AAS is a standard method for zinc analysis in various matrices, including water and pharmaceutical preparations. rdd.edu.iqnemi.gov

Table 6: Typical Instrumental Parameters for Zinc Determination by Flame AAS

| Parameter | Value | Source |

|---|---|---|

| Wavelength | 213.9 nm | oiv.int |

| Oxidant | Air-acetylene flame | oiv.int |

| Slit Width | 0.5 nm | oiv.int |

| Lamp Intensity | 3.5 mA | oiv.int |

| Background Correction | Deuterium lamp | oiv.int |

Solution Chemistry and Coordination Complexes of Zinc Sulfate

Hydration Sphere Dynamics of Aqueous Zinc(II) Ions

In aqueous solutions, the zinc(II) ion does not exist as a simple, free ion. Instead, it is surrounded by water molecules, forming a hydration sphere. The primary species is the hexa-aqua complex, [Zn(H₂O)₆]²⁺, where the zinc ion is octahedrally coordinated to six water molecules. wikipedia.orgdocbrown.info This hydrated cation is the predominant form of Zn(II) in aqueous zinc sulfate (B86663) solutions. wikipedia.orgmdpi.com

The hydration shells of aqueous Zn(II) have been extensively studied using various experimental techniques and computational simulations. mdpi.com Ab initio molecular dynamics (AIMD) simulations have revealed that while the hexacoordinated [Zn(H₂O)₆]²⁺ is the most stable and dominant species, a pentacoordinated complex, [Zn(H₂O)₅]²⁺, also exists in a significant proportion, estimated to be around 16%. mdpi.com The presence of this five-coordinate species is linked to the dissociative solvent exchange events around the Zn²⁺ ion. mdpi.com

The geometry of these hydrated ions differs significantly. The hexacoordinated complex exhibits a typical octahedral symmetry, whereas the pentacoordinated species adopts a trigonal bipyramidal structure. mdpi.com This change in coordination number leads to substantial structural modifications that extend to the second hydration shell and beyond. mdpi.com Specifically, the second hydration shell of the pentacoordinated complex is more compressed compared to that of the hexacoordinated ion. mdpi.com

The water molecules in the first hydration shell are highly polarized by the charge of the zinc ion. aip.org The average dipole moment of these water molecules is significantly higher (around 3.3–3.4 D) than that of bulk water (2.73 D). aip.org This strong polarization is a key feature of the zinc ion's interaction with its immediate aqueous environment. The exchange of water molecules between the first and second hydration shells is a relatively slow process, while transfers between the second shell and the bulk solvent are more frequent. aip.org

Table 1: Structural Parameters of Aqueous Zn(II) Hydration Shells

| Parameter | [Zn(H₂O)₆]²⁺ (Octahedral) | [Zn(H₂O)₅]²⁺ (Trigonal Bipyramidal) |

|---|---|---|

| Coordination Number | 6 | 5 |

| Average Zn-O Distance | ~2.13 Å cdnsciencepub.com | Tighter hydration sphere mdpi.com |

| Symmetry | Octahedral mdpi.com | Trigonal Bipyramidal mdpi.com |

| First Shell Water Dipole Moment | ~3.4 D aip.org | Heavily dependent on CN mdpi.com |

This table summarizes the key structural differences between the dominant hexa- and pentacoordinated aqueous zinc(II) ions based on computational studies.

Formation and Characterization of Zinc Sulfate Coordination Complexes with Organic Ligands

Zinc sulfate serves as a precursor for the synthesis of a wide array of coordination complexes with various organic ligands. The d¹⁰ electronic configuration of the Zn(II) ion allows for flexible coordination geometries, most commonly tetrahedral and octahedral, though five- and seven-coordinate complexes are also known. arpgweb.comwikipedia.org This flexibility enables the formation of diverse structural motifs, including monomeric, dimeric, and polymeric structures. researchgate.net

The formation of these complexes involves the substitution of the water molecules in the hydration sphere of the [Zn(H₂O)₆]²⁺ ion with organic ligands. docbrown.info The nature of the resulting complex is highly dependent on the specific ligand used, the reaction conditions, and the stoichiometry. For instance, the reaction of zinc sulfate with 1,10-phenanthroline (B135089) can yield a monomeric octahedral complex, [Zn(SO₄)(C₁₂H₈N₂)(H₂O)₃]·H₂O, or with 2,9-dimethyl-1,10-phenanthroline, a dimeric tetrahedral complex, [Zn₂(SO₄)₂(C₁₄H₁₂N₂)₂]. researchgate.net

The coordination geometry around the zinc(II) center in these complexes is a subject of extensive research. Surveys of structural databases indicate a preference for four- and six-coordination. nih.gov The geometry can range from distorted tetrahedral to square pyramidal and octahedral. mdpi.com

For example, in a complex with terpyridine and pyridine-2,6-dicarboxylate (B1240393), the zinc(II) ion adopts an octahedral geometry, coordinating to three nitrogen atoms from the terpyridine ligand and two carboxylate oxygens and one nitrogen atom from the pyridine-2,6-dicarboxylate ligand. academie-sciences.fr In contrast, a complex with N-methyl-N-phenyldithiocarbamate and benzoylacetone (B1666692) was found to have a four-coordinate geometry. nih.gov The sulfate ion itself can act as a ligand, coordinating to the zinc center in either a monodentate or a bidentate bridging fashion, the latter leading to the formation of polymeric chains. researchgate.net

Table 2: Examples of Zinc(II) Coordination Geometries with Organic Ligands

| Ligands | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| 1,10-Phenanthroline, Sulfate | [Zn(SO₄)(C₁₂H₈N₂)(H₂O)₃]·H₂O | Octahedral | researchgate.net |

| 2,9-Dimethyl-1,10-phenanthroline, Sulfate | [Zn₂(SO₄)₂(C₁₄H₁₂N₂)₂] | Tetrahedral | researchgate.net |

| 2,2'-Bipyridyl, Sulfate | [Zn(SO₄)(C₁₀H₈N₂)(H₂O)₂]n | Octahedral (polymeric) | researchgate.net |

| Terpyridine, Pyridine-2,6-dicarboxylate | [Zn(II)(Tpy)(Pydc)·4H₂O] | Octahedral | academie-sciences.fr |

| Benzoylacetone, Dithiocarbamate | [ZnLL′]·nH₂O | Four-coordinate | nih.gov |

This table illustrates the diversity of coordination geometries adopted by zinc(II) in complexes formed from zinc sulfate and various organic ligands.

Infrared (IR) Spectroscopy: FTIR spectroscopy is crucial for identifying the coordination of ligands to the zinc ion. Shifts in the vibrational frequencies of functional groups in the ligand upon complexation provide direct evidence of bonding. For example, a shift in the C=N stretching vibration in an oxyquinoline ligand confirms its coordination to the zinc center. ijsr.org.ng Similarly, changes in the absorption bands of carboxylate groups can indicate their coordination mode (monodentate or bidentate). arpgweb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing zinc complexes in solution. Chemical shift changes in the ligand's protons and carbons upon coordination provide detailed information about the metal-ligand interaction. arpgweb.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: While the Zn(II) ion itself is inactive, UV-Vis spectroscopy can be used to study the electronic transitions within the organic ligands. Shifts in the absorption bands of the ligand upon complexation, often corresponding to π → π* or n → π* transitions, can confirm the formation of the complex. academie-sciences.frmdpi.com In some cases, metal-to-ligand charge transfer (MLCT) bands can be observed. academie-sciences.fr

X-ray Absorption Spectroscopy (XAS): Techniques like XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure) are direct probes of the local coordination environment around the zinc ion, providing information on the coordination number and bond lengths. acs.org

Hydrogen bonding plays a critical role in the solid-state structures of zinc sulfate hydrates and its coordination complexes. wikipedia.orgnih.gov In the solid heptahydrate (ZnSO₄·7H₂O), the [Zn(H₂O)₆]²⁺ ions interact with sulfate anions and an additional water molecule of crystallization through an extensive network of hydrogen bonds. wikipedia.org

Phase Equilibria and Liquid-Liquid Phase Separation in Aqueous Zinc Sulfate Systems

Aqueous solutions of zinc sulfate can form two-phase systems when mixed with certain polymers, such as polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP). researchgate.netijcce.ac.ir This phenomenon, known as aqueous two-phase separation, results in the formation of two immiscible aqueous layers, one rich in the polymer and the other rich in the salt.

The ability of zinc sulfate to induce phase separation is notable. Studies comparing different sulfate salts have shown that zinc sulfate is more effective at promoting phase separation than ammonium (B1175870) sulfate. researchgate.netufv.br The formation and characteristics of these aqueous two-phase systems (ATPS) are influenced by several factors, including the molecular weight of the polymer and the temperature. ache-pub.org.rsacs.org

Effect of Polymer Molecular Weight: Increasing the molecular weight of the polymer (e.g., PEG or PVP) expands the two-phase region in the phase diagram. ijcce.ac.irache-pub.org.rs This is because higher molecular weight polymers have lower water solubility and are more easily "salted-out" by the zinc sulfate. ijcce.ac.ir

Effect of Temperature: The influence of temperature on the phase equilibrium can be complex. For PEG 4000 and zinc sulfate systems, an increase in temperature from 5 to 35 °C was found to expand the two-phase area, but a further increase to 45 °C resulted in a slight reduction of this region. acs.org

These aqueous two-phase systems are of interest for various separation processes in biotechnology and chemistry. ache-pub.org.rs

Table 3: Factors Influencing Aqueous Two-Phase Systems with Zinc Sulfate

| Factor | Influence on Phase Separation | Reference |

|---|---|---|

| Cation Type | Zinc is more effective than ammonium | researchgate.netufv.br |

| Polymer Molecular Weight | Higher MW expands the two-phase region | ijcce.ac.irache-pub.org.rs |

| Temperature | Complex effect; can expand or contract the two-phase region | acs.org |

This table highlights key factors that modulate the phase behavior of aqueous zinc sulfate-polymer systems.

Influence of pH on Zinc(II) Speciation and Solution Chemistry

The pH of an aqueous solution has a profound impact on the speciation of zinc(II). mdpi.com In acidic to near-neutral solutions (pH below ~6), the free hydrated ion, [Zn(H₂O)₆]²⁺, is the predominant species. researchgate.netresearchgate.net As the pH increases into the neutral and alkaline range, the hydrated zinc ion undergoes hydrolysis, forming various hydroxo species.

The sequence of hydrolysis products with increasing pH is generally as follows:

[Zn(H₂O)₆]²⁺ (free aquated ion)

[Zn(OH)]⁺ (aquo-monohydroxo species)

Zn(OH)₂ (dihidroxo species, which can precipitate)

[Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻ (tri- and tetra-hydroxo zincate anions at higher pH)

The distribution of these species is highly pH-dependent. The concentration of the free Zn²⁺(aq) ion decreases sharply as the pH rises above 6. researchgate.net The reactivity of these different zinc species also varies. For instance, the aquo-dihydroxo species, Zn(OH)₂(aq), which is most abundant around pH 10.3, can exhibit the highest reactivity in certain reactions. researchgate.net

This pH-dependent speciation is critical in many contexts, from biological systems to environmental chemistry. For example, the stability of complexes between zinc(II) and natural organic matter, like fulvic acids, increases with pH up to a level of 6-7. mdpi.com This is attributed to the increased availability of binding sites on the organic molecules at higher pH. mdpi.com However, a further increase in alkalinity can lead to the precipitation of zinc hydroxide (B78521), reducing its solubility. mdpi.com

Table 4: Predominant Zinc(II) Species at Different pH Ranges

| pH Range | Predominant Zinc(II) Species | Reference |

|---|---|---|

| < 6 | [Zn(H₂O)₆]²⁺ | researchgate.netresearchgate.net |

| 6 - 8.5 | Transition from [Zn(H₂O)₆]²⁺ to [Zn(OH)]⁺ | researchgate.net |

| 9 - 11 | Zn(OH)₂ (aq) | researchgate.net |

| > 11 | [Zn(OH)₃]⁻, [Zn(OH)₄]²⁻ | researchgate.net |

This table provides a simplified overview of the dominant aqueous zinc(II) species as a function of solution pH.

Advanced Research Applications in Materials Science and Catalysis

Precursor Chemistry in Advanced Material Synthesis

The role of zinc sulfate (B86663) dihydrate as a precursor is central to the synthesis of a range of zinc-containing materials. The synthesis processes often involve the dissolution of zinc sulfate dihydrate in a solvent, followed by a chemical reaction that leads to the formation of the desired zinc compound. The morphology, particle size, and crystalline structure of the final product can be tailored by controlling the reaction conditions such as temperature, pH, and the concentration of reactants.

Synthesis of Zinc Oxide (ZnO) Nanomaterials and Thin Films from Zinc Sulfate Precursors

Zinc oxide (ZnO) is a wide-bandgap semiconductor with a diverse range of applications owing to its unique electronic and optical properties. mdpi.com Zinc sulfate dihydrate is a commonly used precursor for the synthesis of ZnO nanomaterials and thin films through various methods, including precipitation, hydrothermal synthesis, and thermal decomposition. mdpi.comunipd.it The choice of precursor can influence the properties of the resulting ZnO. For instance, studies have compared ZnO nanoparticles synthesized from different precursors, including zinc sulfate, highlighting the impact on photocatalytic and biological activities. researchgate.netresearchgate.net

The general chemical reaction for the precipitation of zinc oxide from zinc sulfate involves the addition of a base, such as sodium hydroxide (B78521), to an aqueous solution of zinc sulfate. The resulting zinc hydroxide is then thermally decomposed to form zinc oxide.

Table 1: Synthesis Methods for ZnO from Zinc Sulfate Precursors

| Synthesis Method | Description | Key Parameters | Resulting ZnO Properties |

|---|---|---|---|

| Precipitation | A common wet-chemical method where a precipitating agent (e.g., NaOH) is added to a zinc sulfate solution to form zinc hydroxide, which is then calcined to ZnO. mdpi.com | pH, temperature, precursor concentration, calcination temperature. | Particle size, morphology, and crystallinity can be controlled. mdpi.com |

| Hydrothermal | Synthesis in an aqueous solution under high temperature and pressure. Zinc sulfate and a mineralizer are heated in an autoclave. | Temperature, pressure, reaction time, additives. | Can produce well-defined nanostructures like nanorods. mdpi.com |

| Thermal Decomposition | Direct heating of a zinc sulfate precursor, often in the presence of other compounds, to yield ZnO. | Temperature, atmosphere, heating rate. | Can produce nanoparticles with specific surface areas and crystal structures. unipd.itrsc.org |

Zinc oxide is a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity of 978 mAh g⁻¹. researchgate.net However, it suffers from poor electrical conductivity and significant volume changes during the charge-discharge cycles, which can lead to capacity fading. researchgate.netmdpi.com Research has focused on synthesizing nanostructured ZnO to mitigate these issues.

In one approach, ZnO was synthesized via the thermal decomposition of zinc oxalate (B1200264) dihydrate, which was itself obtained from the precipitation of zinc sulfate and oxalic acid. researchgate.netscirp.orgresearchgate.netnih.govijcrcps.com The electrochemical performance of the resulting ZnO was evaluated in a Li-ion battery. While pure ZnO anodes showed low coulombic efficiency, composite anodes made of ZnO and graphite (B72142) exhibited a significantly larger capacity compared to pure graphite anodes. scirp.orgresearchgate.netnih.gov The optimal sintering temperature for the zinc oxalate precursor to produce ZnO for this application was found to be 600 °C, yielding a discharge capacity of 356 mAh/g for the ZnO anode and 450 mAh/g for the ZnO/graphite composite. scirp.orgresearchgate.netnih.gov

The use of nanostructured ZnO, such as nanorods synthesized via a hydrothermal method, has also been shown to improve electrochemical stability and discharge capacity in zinc-silver secondary batteries by increasing the surface area and electron conductivity. mdpi.com Various morphologies of ZnO, including nanowires and porous microspheres, have been investigated to enhance the performance of alkaline batteries by reducing charge-transfer resistance and suppressing dendrite formation. acs.org

Table 2: Electrochemical Performance of ZnO Anodes Synthesized from Zinc Sulfate Precursors

| ZnO Material | Synthesis Route | Battery Type | Key Findings | Reference |

|---|---|---|---|---|

| ZnO | Thermal decomposition of zinc oxalate (from ZnSO₄) | Li-ion | Optimal sintering at 600 °C; Discharge capacity of 356 mAh/g. | scirp.orgresearchgate.netnih.gov |

| ZnO/Graphite Composite | Thermal decomposition of zinc oxalate (from ZnSO₄) and mixed with graphite | Li-ion | Discharge capacity of 450 mAh/g. | scirp.orgresearchgate.netnih.gov |

Transparent conducting oxides (TCOs) are essential components in various optoelectronic devices, including solar cells and flat-panel displays. tandfonline.com Doped zinc oxide is a promising alternative to the more expensive indium tin oxide (ITO). core.ac.uk Various techniques such as spray pyrolysis and sol-gel methods can be used to deposit ZnO thin films from precursors like zinc sulfate. umt.edu.mymdpi.com

While zinc acetate (B1210297) dihydrate is a more commonly cited precursor in the literature for sol-gel synthesis of TCOs, the principles can be extended to zinc sulfate dihydrate. researchgate.netconstructor.university The process typically involves dissolving the zinc precursor in a suitable solvent with a stabilizer, followed by spin-coating or dip-coating onto a substrate and subsequent annealing. constructor.university For instance, aluminum-doped ZnO (AZO) thin films have been prepared by the sol-gel method using zinc acetate dihydrate, achieving low electrical resistivity and high transmittance.

Spray pyrolysis is another viable method where a solution containing a zinc salt is sprayed onto a heated substrate. researchgate.net This technique has been used to produce polycrystalline ZnO thin films with high transparency (>90%) in the visible region. researchgate.net The properties of the resulting TCO films, such as their conductivity and transparency, are highly dependent on the deposition parameters and any dopants used. mdpi.com

Zinc oxide is a highly efficient photocatalyst for the degradation of organic pollutants in water and wastewater due to its ability to generate electron-hole pairs under UV irradiation. mdpi.comresearchgate.net The photocatalytic activity of ZnO is influenced by its particle size, surface area, and crystallinity, which in turn are affected by the synthesis method and the precursor used. mdpi.com

Zinc sulfate is a common precursor for synthesizing photocatalytically active ZnO nanoparticles. unipd.itrsc.org In one study, ZnO nanoparticles were synthesized by a thermal method using zinc sulfate as the precursor and then stabilized on a stone surface. unipd.itrsc.org These nanoparticles exhibited a hexagonal wurtzite structure with an average crystalline size in the nanometer range and a specific surface area of 25.504 m²/g. unipd.itrsc.org The synthesized ZnO nanoparticles demonstrated high efficiency (98.36%) in the photocatalytic degradation of metronidazole (B1676534) under specific conditions. unipd.itrsc.org

Comparative studies have shown that the choice of zinc precursor (e.g., zinc acetate, zinc nitrate, zinc sulfate, or zinc chloride) affects the photocatalytic efficiency of the resulting ZnO nanoparticles. researchgate.netresearchgate.netmdpi.com While in some cases, other precursors like zinc acetate have led to higher photocatalytic activity, ZnO derived from zinc sulfate remains an effective and widely studied photocatalyst. researchgate.netresearchgate.netmdpi.com

Table 3: Photocatalytic Degradation using ZnO from Zinc Sulfate Precursor

| Pollutant | Synthesis Method | ZnO Characteristics | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Metronidazole | Thermal method | Hexagonal wurtzite, 1.9-3.2 nm avg. size, 25.504 m²/g surface area | 98.36% | unipd.itrsc.org |

| Methyl Orange | Precipitation | - | 20.9% (compared to 90.8% for ZnO from zinc acetate) | mdpi.com |

Production of Zinc Sulfide (B99878) Pigments

Zinc sulfide (ZnS) is a white pigment used in paints and plastics. It can be produced through the reaction of a zinc salt solution with a sulfide source. One method involves the reaction of zinc sulfate with a thiosulfate, such as sodium thiosulfate, often under controlled temperature and pH conditions. scirp.org The resulting zinc sulfide precipitate is then processed to obtain the desired pigment properties. Another approach is the double decomposition reaction between zinc sulfate and sodium sulfide. The properties of the zinc sulfide pigment, such as its particle shape and size, are crucial for its performance and can be controlled during the synthesis process. scirp.org

Synthesis of Nanoparticle Zinc Phosphate (B84403) Hydrates

Nanoparticle zinc phosphate hydrates (e.g., Zn₃(PO₄)₂·2H₂O) have applications as anticorrosive pigments and in dental cements. These nanoparticles can be synthesized using zinc sulfate as a precursor. A solid-state reaction at room temperature between zinc sulfate heptahydrate and trisodium (B8492382) phosphate dodecahydrate has been shown to produce nanoparticle zinc phosphate dihydrate with a spherical shape and particle sizes between 40-50 nm. researchgate.net Biomimetic synthesis approaches using yeast cells in the presence of zinc sulfate have also been explored to create zinc phosphate nanoparticles. Other methods like sonochemical-assisted precipitation and ultrasonic-template-microwave assisted routes have also been employed, often using zinc salts like zinc sulfate or zinc chloride as precursors to produce nano-sized zinc phosphate powders. researchgate.net

Formulation in Electroplating Baths for Surface Coatings

Zinc sulfate is a fundamental component in the formulation of electroplating baths for creating protective and functional surface coatings. atamanchemicals.com It serves as the primary source of zinc ions that are deposited onto a substrate material. atamanchemicals.comlohmann-minerals.com The concentration of zinc sulfate in these baths can vary significantly, often ranging from 240 g/L to 410 g/L, with a typical concentration around 360 g/L for certain applications. google.com

Acidic sulfate baths are often preferred over cyanide-based baths because the tendency for metallic impurities to co-deposit from the anode is lower in sulfate solutions. google.com The purity of the zinc sulfate used is crucial, as impurities like lead, copper, and iron can lead to undesirable spongy deposits on the plated surface. google.com

In addition to zinc sulfate, these electroplating baths contain various other components to control the deposition process and the quality of the final coating. These can include:

Conductive Salts: Salts like sodium sulfate, potassium sulfate, or ammonium (B1175870) sulfate are added to increase the conductivity of the bath. pjsir.org

pH Buffers: Boric acid is commonly used to maintain a stable pH, typically in the range of 5 to 6. google.compjsir.org

Additives for Brightness and Ductility: Organic compounds and other metal salts can be included to enhance the brightness, ductility, and adhesion of the zinc coating. For instance, in zinc-iron alloy plating, ingredients like saccharin, naphthalene (B1677914) sulfonates, and citric acid are used. google.com

A typical formulation for a zinc electroplating bath might involve a zinc underlay deposited from a zinc sulfate-based acidic bath, followed by a zinc overlay from a second, similar bath, which may also contain aluminum sulfate. pjsir.org The process parameters, such as current density and temperature, are carefully controlled to achieve the desired coating thickness and properties. pjsir.org

Table 1: Typical Components in a Zinc Sulfate Electroplating Bath

| Component | Function | Typical Concentration Range |

|---|---|---|

| Zinc Sulfate (ZnSO₄·7H₂O) | Primary source of zinc ions | 240 - 410 g/L |

| Conductive Salts (e.g., Na₂SO₄, K₂SO₄) | Increase bath conductivity | Varies |

| Boric Acid (H₃BO₃) | pH buffer | 45 - 50 g/L (in some formulations) |

| Additives (e.g., brighteners, levelers) | Improve coating quality | Varies |

Catalytic Roles of Zinc Sulfate and Zinc-Containing Compounds

Zinc sulfate is a key player in the field of catalysis, both as a precursor for creating active catalysts and as a catalyst itself in certain reactions.

Role as a Precursor for Heterogeneous Catalysts and Active Site Formation

Zinc sulfate serves as a vital precursor for the synthesis of various heterogeneous catalysts. lohmann-minerals.com By providing zinc ions, it facilitates the formation of active catalytic sites. lohmann-minerals.com A significant application is in the production of zinc oxide (ZnO), a widely used catalyst support material known for its high surface area and stability, which enhances catalyst efficiency. lohmann-minerals.comrsc.org The zinc derived from zinc sulfate can also modify the electronic and structural properties of catalysts, thereby improving their selectivity and activity for specific reactions, such as hydrogenation and oxidation. lohmann-minerals.com

The preparation of these catalysts often involves methods like co-precipitation, where a zinc sulfate solution is reacted with a precipitating agent. rsc.orggoogle.com For example, zinc oxide nanoparticles can be prepared by a co-precipitation method using a zinc sulfate solution and ammonia (B1221849) water. rsc.org Similarly, zinc aluminate spinel-type catalysts, used in the preparation of alcohol esters, can be synthesized by co-precipitating zinc and aluminum precursors, including their sulfate salts. google.com

Applications in Organic Synthesis Reactions (e.g., Oxidation, Esterification)

Zinc sulfate and compounds derived from it are employed as catalysts in various organic synthesis reactions. For instance, ammonium zinc sulfate hydrate (B1144303) is used as a catalyst in the oxidation of alcohols and in esterification reactions. samaterials.com

In the context of esterification, simple zinc(II) salts have proven to be effective and recyclable catalysts for the solvent-free esterification of fatty acids with long-chain alcohols. nih.gov The catalytic activity is influenced by the counterion, with salts containing poorly coordinating anions or basic Brønsted anions showing high effectiveness. nih.gov Furthermore, a silica-based mesoporous catalyst containing zinc, synthesized using zinc sulfate, has demonstrated catalytic activity in the esterification of benzoic acid with ethanol (B145695). researchgate.net

While direct information on zinc sulfate's role in oxidation is less specific in the provided context, the broader use of zinc compounds as catalysts in oxidation is well-established. For example, zinc dust is used in conjunction with other reagents in reactions that can be part of a larger synthetic sequence involving oxidation steps. orgsyn.org

Catalysis by Framework Zinc in Silica-Based Molecular Sieves

A significant area of research involves the incorporation of zinc into the framework of silica-based molecular sieves, creating what are known as zincosilicates (e.g., CIT-6, Zn-MFI). rsc.orgosti.gov These materials contain two main types of zinc sites: one that is analogous to the ion-exchangeable aluminum sites in aluminosilicates, and another that resembles isolated zinc sites on amorphous silica (B1680970). rsc.orgosti.gov The ratio of these sites depends on the synthesis conditions. rsc.orgosti.gov

Both types of zinc sites act as Lewis acid centers. rsc.orgosti.gov At high temperatures and in hydrocarbon solvents, these materials can selectively catalyze Lewis-acid-catalyzed reactions. rsc.orgnih.gov A notable example is the Diels-Alder cycloaddition-dehydration reaction of ethylene (B1197577) with a furan (B31954) derivative, which can be derived from biomass. rsc.orgnih.gov This demonstrates the potential of these zinc-containing molecular sieves to perform chemistries not accessible with other framework metal sites like tin, titanium, or zirconium. rsc.orgnih.gov

Kinetic Studies of Thermally Stimulated Catalytic Processes involving Zinc Sulfate

Kinetic studies of thermal decomposition processes involving zinc sulfate, particularly in the presence of catalysts, are crucial for understanding and optimizing these reactions. Non-isothermal thermogravimetric analysis is a common technique used for this purpose. researchgate.netresearchgate.net

Research on the thermal decomposition of zinc sulfate monohydrate has shown that the process occurs in two sequential stages in the absence of a catalyst, with activation energies of 238 and 368 kJ·mol⁻¹, respectively. researchgate.netmdpi.com However, the presence of a Pd/Al₂O₃ catalyst alters the reaction mechanism, leading to a single decomposition step with a lower activation energy of 204 kJ·mol⁻¹. researchgate.netmdpi.com This indicates that the catalyst can suppress or accelerate intermediate reactions. researchgate.netmdpi.com

Other studies have also reported a range of activation energies for zinc sulfate decomposition, typically between 96 and 350 kJ·mol⁻¹, depending on the experimental conditions and the model used. researchgate.netmdpi.com The presence of a catalyst can significantly reduce the energy required for the decomposition process. mdpi.com

Table 2: Activation Energies for Zinc Sulfate Decomposition

| Condition | Activation Energy (kJ·mol⁻¹) | Number of Stages |

|---|---|---|

| Without Catalyst | 238 and 368 | 2 |

| With Pd/Al₂O₃ Catalyst | 204 | 1 |

Applications in Advanced Energy Storage Systems as Electrolyte Components

Zinc sulfate is a key electrolyte component in the development of advanced energy storage systems, particularly aqueous zinc-ion batteries (ZIBs). nih.gov These batteries are considered promising for large-scale applications due to their inherent safety, low cost, and the high natural abundance of zinc. nih.govoup.com

Aqueous electrolytes based on zinc sulfate offer high ionic conductivity. nih.gov However, challenges such as zinc dendrite formation and side reactions can limit the battery's lifespan. oaepublish.com To address these issues, research has focused on modifying the electrolyte. For instance, a hybrid electrolyte consisting of water, ethylene glycol, and zinc sulfate has been developed for low-temperature applications. rsc.org This formulation exhibits high zinc-ion conductivity even at -40 °C and improves the reversibility of zinc plating and stripping. rsc.org

In another innovative application, zinc sulfate electrolyte has been used in structural zinc-ion hybrid supercapacitors integrated into cement mortar. oup.com A 2 M ZnSO₄ solution was found to be a suitable electrolyte, contributing to both the electrochemical performance and the compressive strength of the mortar. oup.com

The composition of the electrolyte, including the concentration of zinc sulfate and the presence of other salts like lithium sulfate, can be tailored to optimize the performance of hybrid zinc-ion aqueous battery systems. mdpi.com

Surface Modification Techniques Utilizing Zinc Sulfate

Zinc sulfate is a crucial compound in various advanced surface modification techniques, enabling the creation of functional coatings and surfaces with tailored properties for applications in materials science and catalysis. Its utility stems from its role as a readily available and soluble source of zinc ions (Zn²⁺), which can be deposited or transformed into other compounds on a substrate surface. Key methods include chemical bath deposition for producing semiconductor thin films and electrodeposition for creating protective and functional metallic coatings.

Chemical Bath Deposition (CBD)

Chemical bath deposition is a versatile and cost-effective solution-based technique used to deposit thin films onto various substrates. In this process, zinc sulfate often serves as the primary precursor for zinc ions (Zn²⁺) to form zinc sulfide (ZnS) thin films, a wide-bandgap semiconductor material with significant applications in optoelectronics. nanoient.orgscientific.netresearchgate.net The deposition occurs in a controlled chemical reaction within an aqueous solution.

Detailed research findings indicate that ZnS thin films prepared via CBD using zinc sulfate exhibit high transmittance in the visible region of the electromagnetic spectrum, making them suitable for applications like buffer layers in solar cells and as window materials in optoelectronic devices. researchgate.networldscientific.com The optical bandgap of these films can be tuned, typically falling in the range of 3.5 to 3.98 eV. researchgate.networldscientific.com The morphology and grain size of the films can also be controlled; for example, the grain size has been observed to become larger as the instability constants of the zinc sources decrease. scientific.net

Table 1: Research Findings on Chemical Bath Deposition of ZnS Thin Films Using Zinc Sulfate

| Precursors | Substrate | Deposition Conditions | Resulting Film Properties | Reference |

| Zinc sulfate, Ammonium sulfate, Thiourea (B124793), Hydrazine hydrate, Ammonia | Glass | Temperature: 80-82°C; Alkaline conditions | Hexagonal structure; High transmittance in the visible region; Band gap: 3.5-3.70 eV. | worldscientific.com |

| Zinc sulfate heptahydrate, Thiourea, Ammonia, Hydrazine hydrate | Glass | Varied thiourea and ammonia concentrations | Poor crystallinity; S/Zn ratio and optical bandgap varied with precursor concentration. | researchgate.net |

| Zinc sulfate, Thiourea, Ammonia | Glass | pH = 10 | Best crystallinity; Band gap energy of 3.78 eV. | nanoient.org |

| Zinc sulfate and other zinc sources (acetate, nitrate, etc.), Thiourea | Glass | Not specified | Amorphous ZnS; High transmittance; Grain size dependent on zinc source. | scientific.net |

Electrodeposition

Electrodeposition is a widely used industrial process for applying metallic coatings to substrates, and zinc sulfate is a fundamental component of many acid-based electrolyte baths for zinc plating. scialert.netgoogle.com This technique is valued for its ability to create uniform, protective coatings that sacrificially protect ferrous metals like steel from corrosion. scialert.netnih.gov The process involves passing an electric current through an electrolyte solution (the bath) containing zinc sulfate, causing zinc ions to deposit onto the cathode (the object being coated). google.com

Advanced research in this area focuses on refining the properties of the zinc coating by manipulating the electrolyte composition and deposition parameters. For example, adding organic compounds or nanoparticles to the zinc sulfate bath can significantly alter the resulting coating's morphology, grain size, and corrosion resistance. scialert.nettandfonline.com Studies have shown that the addition of additives like ethyl vanillin (B372448) and cetyltrimethylammonium bromide to a sulfate electrolyte can produce bright, nanocrystalline zinc coatings. scialert.net Similarly, the co-deposition of silica (SiO₂) nanoparticles, functionalized to interact with zinc ions, from a zinc sulfate solution can enhance the properties of the coating, although achieving good incorporation can be challenging. tandfonline.com

The morphology of the electrodeposited zinc is also heavily influenced by parameters such as current density. nih.gov Research on zinc electrodeposition from a zinc sulfate solution on a copper surface found that low current densities (10 mA/cm²) resulted in thin deposits with little nucleation, while higher densities (20-40 mA/cm²) produced flat, platelet-like hexagonal crystals and denser nucleation. nih.gov This control over morphology is critical for applications ranging from corrosion protection in the automotive industry to creating high-surface-area zinc foams for batteries and catalysts. researchgate.netchula.ac.th

Table 2: Research Findings on Electrodeposition Using Zinc Sulfate Electrolytes

| Electrolyte Composition | Substrate | Deposition Parameters | Key Findings | Reference |

| Zinc sulfate, Ethyl vanillin, Cetyltrimethylammonium bromide | Steel | Not specified | Produced smooth, fully bright nanocrystalline zinc deposit. | scialert.net |

| 1.2 M Zinc sulfate, Functionalized SiO₂ particles | Not specified | pH 3; 600 rpm stirring | Particle incorporation depended on functional groups; Dithiooxamide or cysteamine (B1669678) functionalization showed best results. | tandfonline.com |

| Zinc sulfate solution | Copper | Current densities: 10, 20, 40, 100 mA/cm² | Morphology changed from thin deposit (10 mA/cm²) to flat platelets (20 mA/cm²) and 3D flakes (100 mA/cm²). | nih.gov |

| 250 g/L Zinc sulfate, Al₂(SO₄)₃, KAl(SO₄)₂, Na₂SO₄ | Polyurethane foam | pH 3.5; Temp 30°C; Current density 0.04 A/cm² | Created a porous zinc foam with high specific surface area for battery applications. | researchgate.net |

Catalytic Surface Preparation

Zinc sulfate is also utilized in the preparation of catalytic materials where surface properties are paramount. In the field of biomass conversion, zinc sulfate has been investigated as a catalyst for pyrolysis. mdpi.com When mixed with biomass like empty fruit bunches, zinc sulfate alters the thermal degradation process. It has been shown to demote the fragmentation of hemicellulose while promoting the degradation of cellulose, which influences the final yield of biochar and bio-oil. mdpi.com

Furthermore, zinc sulfate is used as a precursor to create functionalized materials with high catalytic activity. For instance, biochar derived from water hyacinths grown in a zinc sulfate solution was used as a peroxydisulfate (B1198043) activator for the degradation of tetracycline. nih.gov In this application, the resulting biochar is functionalized with zinc and sulfur, creating a catalyst with enhanced surface chemistry for environmental remediation. nih.gov The zinc on the catalyst's surface, primarily in the form of Zinc Oxide (ZnO), plays a key role in the catalytic process. nih.gov These applications demonstrate the role of zinc sulfate in modifying materials to create catalytically active surfaces.

Zinc Sulfate in Environmental Chemical Processes and Remediation

Zinc sulfate (B86663), specifically in its dihydrate form, participates in a variety of environmental and industrial processes. Its chemical properties make it a significant compound in water treatment, and its interactions with common materials like concrete are of interest in construction and waste management. Furthermore, as a source of zinc, its environmental fate is governed by complex biogeochemical cycles.

Fundamental Research in Biological and Agricultural Systems Non Clinical Focus

Mechanisms of Zinc Action in Plant Physiology and Crop Science

Zinc sulfate (B86663), dihydrate, serves as a critical source of the essential micronutrient zinc for plants. Its application in agricultural systems is pivotal for a multitude of physiological and biochemical processes that underpin plant growth, development, and resilience.

Zinc is an indispensable cofactor for over 300 enzymes in plants, participating in a vast array of metabolic pathways. nih.govfao.org Its role is multifaceted, encompassing catalytic functions, structural stabilization of proteins, and regulation of gene expression. Zinc's involvement is crucial for the activity of enzymes such as carbonic anhydrase, which is vital for photosynthesis, and superoxide (B77818) dismutase, an important antioxidant enzyme. nih.gov

The synthesis of proteins is profoundly influenced by the availability of zinc. It is essential for the structural integrity of ribosomes, the cellular machinery responsible for protein production. cambridge.org A deficiency in zinc can lead to a reduction in RNA and ribosome content in cells, thereby inhibiting protein synthesis. mdpi.com Furthermore, zinc is involved in the metabolism of amino acids, the fundamental building blocks of proteins, and is required for the proper functioning of RNA polymerase, an enzyme critical for gene transcription. nih.govnih.gov Research has shown that zinc deficiency can lead to an accumulation of free amino acids in plant tissues, indicating a disruption in protein synthesis. nih.gov

The application of zinc sulfate can significantly enhance crop growth and yield by addressing zinc deficiencies in the soil and plants. cambridge.orgbenisonmedia.com Zinc plays a crucial role in the synthesis of auxins, a class of plant hormones that regulate various aspects of growth and development, including cell elongation and root development. nih.gov Adequate zinc nutrition promotes robust root systems, which in turn enhances the plant's ability to absorb water and other essential nutrients. nih.gov

Numerous studies have demonstrated the positive impact of zinc sulfate application on various growth parameters and yield components in a range of crops. For instance, in wheat, the application of zinc sulfate has been shown to increase plant height, the number of tillers, and ultimately, the grain yield. waterquality.gov.au Similarly, in maize, the application of zinc sulfate has led to increased plant height, a greater number of leaves per plant, and higher grain yields. researchgate.net Crops such as corn, soybeans, and fruit trees are particularly responsive to zinc supplementation, often exhibiting marked improvements in both the quantity and quality of the harvest. benisonmedia.com

| Crop | Parameter | Effect of Zinc Sulfate Application | Reference |

|---|---|---|---|

| Wheat | Plant Height | Significant increase | waterquality.gov.au |

| Wheat | Number of Tillers | Significant increase | waterquality.gov.au |

| Wheat | Grain Yield | Significant increase | waterquality.gov.au |

| Maize | Plant Height | Increased compared to lower levels | researchgate.net |

| Maize | Number of Leaves | Increased with higher application rates | researchgate.net |

| Maize | Grain Yield | Increased by an average of 21% with higher application rates | researchgate.net |

| Safflower | Plant Height | Increased under both regular irrigation and drought stress | |

| Safflower | Seed Yield | Improved under both regular irrigation and drought stress | |

| Safflower | 1000-seed weight | Increased, with foliar application showing significant effects |

The availability of zinc in soil for plant uptake is influenced by a complex interplay of physical, chemical, and biological factors. Soil pH is a primary determinant of zinc bioavailability; as pH increases, the solubility of zinc decreases, making it less available to plants. researchgate.net Sodic soils, with their high pH, often exhibit zinc deficiency due to the precipitation of zinc as zinc hydroxide (B78521). researchgate.net

The application of zinc sulfate can alter soil properties. For instance, studies have shown that the application of zinc sulfate can lead to an increase in the electrical conductivity of the soil. researchgate.netnih.gov The form in which zinc is applied also affects its availability. Zinc sulfate is a highly soluble source, which can lead to a rapid increase in available zinc in the soil shortly after application. researchgate.net However, the fate of applied zinc is also subject to various soil reactions, including adsorption and fixation, which can reduce its long-term efficacy. researchgate.netnih.gov The presence of organic matter can enhance the bioavailability of zinc by forming soluble complexes and altering soil properties. researchgate.netnih.gov

Foliar application of zinc sulfate is an effective method to deliver zinc directly to the plant, bypassing potential soil-related limitations. thepoultrysite.comresearchgate.net The process of foliar uptake involves the movement of zinc across the leaf cuticle and through stomata. researchgate.net Zinc sulfate is often preferred for foliar sprays due to its high solubility and rapid absorption through the leaf surface. thepoultrysite.com

Once absorbed by the leaf, zinc is translocated to other parts of the plant, including developing grains. researchgate.netnih.gov Studies using radiolabeled zinc have shown that translocation can occur relatively quickly, with a significant amount of foliar-applied zinc being transported to other plant parts within 48 hours. nih.gov However, the mobility of zinc within the plant can be limited, with a substantial portion remaining in the treated leaves. cambridge.org The efficiency of translocation can be influenced by the plant's zinc status; for example, in wheat grown in zinc-deficient conditions, a higher percentage of absorbed zinc is translocated from the treated leaf to other parts of the plant. cambridge.org

| Plant | Zinc Source | Observation | Reference |

|---|---|---|---|

| Wheat | 65ZnSO4 | Approximately 40% of absorbed 65Zn was translocated from the treated leaf within 8 days in Zn-deficient plants. | cambridge.org |

| Wheat | 65ZnSO4 | Around 26% of absorbed 65Zn was translocated in Zn-sufficient plants. | cambridge.org |

| Soybean | 65ZnSO4 | After 72 days, 8.48% of the applied zinc was translocated from the treated tissue. | cambridge.org |

| Soybean | 65ZnSO4 | After two applications, 6.15% of the radiolabeled zinc was found in newly expanded non-treated leaves and 0.61% in grains. | cambridge.org |

The plant microbiome, consisting of a diverse community of microorganisms in the rhizosphere and phyllosphere, plays a crucial role in plant health and stress tolerance. researchgate.net There is growing evidence of synergistic interactions between zinc application and beneficial microbes in mitigating abiotic stresses such as drought. nih.govgonbad.ac.ir

Plant-growth-promoting rhizobacteria (PGPR), such as Pseudomonas species, can enhance plant growth and stress resilience through various mechanisms, including the production of phytohormones, improved nutrient solubilization, and enhancement of root development. nih.gov When applied in conjunction with zinc sulfate, these bacteria can amplify the positive effects on the plant's physiological and biochemical responses to stress. For example, the combined application of zinc sulfate and Pseudomonas fluorescens has been shown to significantly improve drought tolerance in maize by enhancing antioxidant enzyme activity and osmotic adjustment. nih.govgonbad.ac.ir These synergistic effects highlight the potential for integrated nutrient and microbial management strategies to enhance crop resilience in challenging environments.

Zinc Metabolism in Animal Systems (Excluding Mammalian Clinical Outcomes)

Zinc is an essential trace element for all animals, playing a fundamental role in a wide range of physiological processes. Its metabolism is tightly regulated to ensure an adequate supply for cellular functions while preventing toxicity from excess accumulation.

In poultry , zinc is a critical component of numerous biochemical pathways and is involved in the metabolism of proteins, carbohydrates, and nucleic acids as a constituent of over 300 enzymes. cambridge.org It is essential for normal growth, feather development, bone tissue maintenance, and appetite. cambridge.orgbenisonmedia.com Zinc also plays a vital role in the function of various hormones, including insulin, glucagon, and growth hormones. cambridge.org Zinc sulfate is a commonly used supplement in poultry diets to meet these requirements. fao.orgbenisonmedia.com

Essentiality for Immune Function and Growth at a Molecular Level

Zinc is a crucial trace element essential for the proper functioning of the immune system and for cellular growth. nbinno.comnbinno.com Its role is multifaceted, operating at the molecular level to regulate key immune and developmental processes. Zinc is indispensable for the development and function of various immune cells, including T-cells and natural killer cells, which are critical for defending against pathogens. nbinno.com A deficiency in zinc can impair the action of neutrophils, macrophages, and natural killer cells, and has been shown to reduce the proliferation response of lymphocytes to mitogens. researchgate.net

At the molecular level, zinc ions are involved in regulating intracellular signaling pathways in both innate and adaptive immune cells. nih.gov For instance, zinc sulfate has been shown to stimulate the Toll-like receptor 4 (TLR4) signaling pathway in antigen-presenting cells (APCs). nih.gov This stimulation promotes the expression of TRAF6 via MyD88, leading to the activation of NF-κB. This, in turn, mediates the activation of proinflammatory cytokines such as IFNγ, IL-6, and IL-1β, thereby inducing robust cellular and humoral immune responses. nih.gov

Beyond its role in immunity, zinc is fundamental to growth and development due to its involvement in a vast array of metabolic processes. nbinno.com It is required for the catalytic activity of hundreds of enzymes involved in protein and nucleic acid synthesis, as well as lipid and carbohydrate metabolism. mdpi.com Zinc also plays a structural role in proteins, such as in zinc finger proteins, which act as transcription factors to regulate gene expression. researchgate.netmdpi.com These functions are vital for processes of cell division, protein synthesis, and DNA replication, which are the cornerstones of growth and tissue repair. nbinno.com

Comparative Bioavailability Studies of Different Zinc Species in Animal Models

The effectiveness of zinc supplementation in animal nutrition is highly dependent on its bioavailability, which can vary significantly between different chemical forms. Several studies have compared the bioavailability of zinc sulfate to other zinc sources in animal models.

One study in a rat model directly compared the bioavailability of zinc sulfate with zinc glycinate (B8599266) in the presence of sodium-phytate, a common anti-nutritive component in cereal-based diets. The results indicated that zinc glycinate had a significantly higher bioavailability than zinc sulfate under these conditions. nih.govresearchgate.net True absorption of dietary zinc was higher from zinc glycinate (51%) compared to zinc sulfate (44%). nih.gov This led to a 30% improvement in zinc retention for the zinc glycinate group (33%) versus the zinc sulfate group (25%). nih.govresearchgate.net

| Zinc Species | True Absorption of Dietary Zn (%) | Zn Retention (% of Intake) | Overall Bioavailability (%) | Animal Model |

| Zinc sulfate | 44 | 25 | 42 | Rat nih.govresearchgate.net |

| Zinc glycinate | 51 | 33 | 49 | Rat nih.govresearchgate.net |

This table presents comparative bioavailability data between zinc sulfate and zinc glycinate in a rat model, highlighting differences in absorption and retention.

In poultry, studies have been conducted to assess zinc sulfate's bioavailability relative to various forms of zinc oxide in broiler chickens. One such study concluded that tested zinc oxide supplements could substitute for zinc sulfate monohydrate in a wheat-corn-soybean meal diet. wur.nl Another experiment with chicks used reagent-grade zinc sulfate as the standard (100% bioavailability) to evaluate other sources. researchgate.net Based on bone zinc accumulation, basic zinc sulfate showed a relative bioavailability value of 101%, while feed-grade zinc oxide was significantly lower at 49%. researchgate.net

| Zinc Species | Relative Bioavailability (%) | Response Criterion | Animal Model |

| Zinc sulfate (reagent-grade) | 100 (Standard) | Bone Zn Accumulation | Chick researchgate.net |

| Basic zinc sulfate | 101 | Bone Zn Accumulation | Chick researchgate.net |

| Basic zinc chloride | 107 | Bone Zn Accumulation | Chick researchgate.net |

| Zinc oxide (feed-grade) | 49 | Bone Zn Accumulation | Chick researchgate.net |

This table shows the relative bioavailability of different zinc compounds compared to reagent-grade zinc sulfate in chicks, based on bone zinc concentration.

These studies demonstrate that while zinc sulfate is a bioavailable source of zinc, other forms, particularly organic chelates like zinc glycinate, may offer superior absorption, especially in the presence of dietary inhibitors like phytates. nih.govresearchgate.net

Influence on Biochemical Pathways and Physiological Processes (e.g., fatty acid metabolism)

Zinc is a critical cofactor for over 300 enzymes and is involved in more than 3000 proteins, highlighting its extensive influence on diverse biochemical pathways. nih.gov Research has shown a distinct relationship between zinc status and lipid metabolism. In humans, marginal zinc deficiency was found to alter essential fatty acid metabolism. nih.gov Specifically, the activity of fatty acid desaturase 1 (FADS1) significantly decreased when dietary zinc intake was low. nih.gov This suggests zinc has a regulatory influence on the expression of lipid-metabolizing enzymes.

In addition to its role in fatty acid metabolism, zinc sulfate has been observed to modulate other crucial metabolic pathways. A study using a yeast model found that zinc sulfate supplementation helped protect cells against acetic acid stress by influencing cellular amino acid metabolism and redox balance. nih.gov Zinc addition led to higher intracellular contents of alanine, valine, and serine, and enhanced the accumulation of the antioxidant glutathione (B108866) (GSH). nih.gov This indicates that zinc exerts an antioxidant effect by modulating the biosynthesis of specific amino acids and enhancing cellular defense against oxidative injury. nih.gov